molecular formula C14H12N2 B11894412 3-(1H-Indol-1-yl)aniline

3-(1H-Indol-1-yl)aniline

Cat. No.: B11894412
M. Wt: 208.26 g/mol
InChI Key: UZFKQTOSSLGZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indol-1-yl)aniline is a heterocyclic aromatic compound featuring an aniline group substituted with a 1H-indole moiety at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of fused quinoxalines, indoloquinoxalines, and other bioactive molecules . Its reactivity stems from the electron-rich indole ring and the nucleophilic aniline group, enabling participation in cyclocondensation, oxidation, and coupling reactions.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-indol-1-ylaniline

InChI

InChI=1S/C14H12N2/c15-12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,15H2

InChI Key

UZFKQTOSSLGZCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-yl)aniline can be achieved through several methods. One common approach involves the condensation reaction of aniline and indole under appropriate reaction conditions . For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indoles .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts and optimized reaction conditions to ensure high yields and purity. Methods such as catalytic hydrogenation and the use of solid acid catalysts have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-(1H-Indol-1-yl)aniline exhibits a range of biological activities, making it a candidate for further exploration in therapeutic contexts:

  • Anticancer Activity : Studies have shown that derivatives of indole compounds, including this compound, possess potent growth inhibition against various cancer cell lines. For instance, compounds derived from this structure have been tested against HCT-116 colon cancer cells, demonstrating significant cytotoxic effects .
  • Neuroprotective Effects : In animal models of neurodegenerative diseases such as Alzheimer's, this compound has been shown to improve cognitive function and reduce neuroinflammation markers .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Study 1: Anticancer Screening

A study published in MDPI explored the anticancer activity of indole derivatives. The results indicated that modifications to the structure of this compound significantly enhanced its efficacy against various cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Neuroprotection

In a separate investigation, researchers assessed the neuroprotective effects of this compound in an Alzheimer's disease model. Treatment with this compound led to improved cognitive performance and a reduction in neuroinflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a) Positional Isomers: 3- vs. 4-(Methylthio)aniline Derivatives

Compounds 3c [N-(4-(1H-Indol-1-yl)phenyl)-3-(methylthio)aniline] and 3d [N-(4-(1H-Indol-1-yl)phenyl)-4-(methylthio)aniline] differ in the position of the methylthio group (3- vs. 4-). Key differences include:

  • Synthesis Yield : 3c (22%) vs. 3d (4%), attributed to steric and electronic effects during purification .
  • NMR Data : The 3-(methylthio) isomer (3c) exhibits distinct aromatic proton shifts due to anisotropic effects from the sulfur atom, whereas 3d shows upfield shifts for protons adjacent to the 4-position sulfur .
b) Sulfonyl vs. Thioether Derivatives

Oxidation of methylthio derivatives (e.g., 3c) yields sulfonyl analogues (e.g., 4c [3-(methylsulfonyl)aniline]). Key contrasts:

  • Reactivity : Sulfonyl groups enhance electrophilicity, making 4c more reactive in nucleophilic aromatic substitution compared to 3c .
  • Biological Activity : Sulfonyl derivatives (4a–4d) exhibit stronger steroidogenesis inhibition due to improved hydrogen-bonding capacity .

Heterocycle-Substituted Analogues

a) Benzimidazole vs. Indole Derivatives

Replacing indole with benzimidazole (e.g., 3a [N-(4-(1H-Benzo[d]imidazol-1-yl)phenyl)-3-(methylthio)aniline]) alters electronic properties:

  • Synthetic Accessibility : Benzimidazole derivatives (3a–3b) are synthesized in higher yields (39–72%) compared to indole analogues (3c–3d) due to better solubility .
  • Biological Targets : Benzimidazole derivatives show affinity for cytochrome P450 enzymes, whereas indole derivatives target steroidogenic pathways .
b) Pyrrole-Substituted Analogues

2-(1H-Pyrrol-1-yl)aniline derivatives (e.g., pyrrolo[1,2-a]quinoxalines) demonstrate divergent reactivity:

  • Cyclization Efficiency: Pyrrole derivatives achieve higher yields (44–94%) in metal-free quinoxaline synthesis compared to indole analogues (12–93%) under similar conditions .
  • Electronic Effects : The electron-deficient pyrrole ring facilitates faster intramolecular cyclization, while indole’s electron-rich nature necessitates harsher oxidants (e.g., TBHP) .

Functionalized Derivatives

a) Fluorinated Analogues

4-Fluoro-N-(1H-indol-6-ylmethyl)aniline (CAS 1638253-58-3) introduces a fluorine atom, enhancing metabolic stability and binding affinity for bacterial targets (e.g., Staphylococcus aureus phenylalanine tRNA synthetase) .

b) Methyl-Substituted Derivatives

3-{1-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]ethyl}aniline (CAS 1247635-33-1) exhibits improved lipophilicity (LogP = 3.85) compared to 3-(1H-Indol-1-yl)aniline (LogP ≈ 2.1), influencing membrane permeability .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP Melting Point (°C) Key Application
This compound 222.28 ~2.1 Not reported Quinoxaline synthesis
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline 240.28 3.02 145–148 Antimicrobial agents
3-{1-[(1-Methylimidazol-2-yl)sulfanyl]ethyl}aniline 249.31 3.85 Oil Enzyme inhibition studies

Biological Activity

3-(1H-Indol-1-yl)aniline, also known as 3-indolylaniline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃N₂, with a molecular weight of approximately 209.26 g/mol. The compound features an indole ring attached to an aniline moiety, which contributes to its unique reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds derived from indole and aniline structures often show significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, including drug-resistant variants .
  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole compounds have been reported to exhibit moderate cytotoxic effects against different cancer cell lines .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in the context of drug discovery for diseases like malaria. Its derivatives have shown varying degrees of inhibition against specific targets, indicating a pathway for therapeutic development .

Synthesis Methods

Various synthesis methods for this compound have been reported, enhancing its accessibility for research and application:

Synthesis MethodDescription
Ruthenium-Catalyzed Reactions Utilizes ruthenium catalysts for the formation of indole derivatives through cross-metathesis reactions .
Gold-Catalyzed Cyclization Employs gold catalysts to facilitate cyclization reactions that yield indoline derivatives .
Conventional Organic Synthesis Traditional methods involving condensation reactions between indoles and anilines to form the target compound.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined for various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising MIC of 0.5 μg/mL for some derivatives, suggesting strong antibacterial activity .

Anticancer Evaluation

In a separate investigation focused on anticancer properties, this compound was tested against several cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 μM to 39 μM across different cell lines, highlighting its potential as a lead compound for further drug development .

Q & A

Q. What are the common synthetic routes for 3-(1H-Indol-1-yl)aniline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A metal-free synthesis approach involves reacting 2-(1H-indol-1-yl)aniline with aldehydes or α-hydroxy acids in the presence of acetic acid (AcOH) as a catalyst and dimethyl sulfoxide (DMSO) as a solvent. For example, DMSO acts as both solvent and oxidant in cyclization reactions to form indoloquinoxalines, achieving yields up to 93% under optimized conditions (120°C, 12–24 hours). Purification via flash chromatography (e.g., cyclohexane/EtOAc 8:2) is effective for isolating derivatives . To optimize yields, adjust reaction temperature, catalyst loading (e.g., 10 mol% AcOH), and substituent compatibility on the aniline ring.

Q. What spectroscopic techniques are recommended for structural confirmation of this compound derivatives?

  • Methodological Answer : Use 1H NMR and 13C NMR to confirm regiochemistry and substitution patterns. For example, 2-((1H-Indol-3-yl)methyl)aniline shows distinct aromatic proton signals at δ 7.53–6.59 ppm and a methylene bridge at δ 3.99 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., [M + H]+ at m/z 223.1230). Cross-referencing with literature data ensures accuracy .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cyclization reactions?

  • Methodological Answer : Electron-donating groups (e.g., -OMe, -Me) on the aniline ring enhance cyclization yields (up to 93%), while electron-withdrawing groups (e.g., -NO2, -CF3) reduce reactivity due to destabilization of intermediates. Steric hindrance from meta-substituents (e.g., 3-NO2-C6H4) can block intramolecular cyclization, leading to no product formation. Systematic substituent screening via parallel reactions is advised to identify optimal groups .

Q. How should researchers address contradictory yield data in quinoxaline synthesis using this compound under similar conditions?

  • Methodological Answer : Contradictions may arise from subtle differences in substituent positioning or solvent purity. For instance, 3-methyl substitution on the indole ring reduced yields to 12%, while unsubstituted analogs achieved 93%. Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere) and characterize intermediates (e.g., via LC-MS) to identify side reactions or degradation pathways .

Q. What mechanistic evidence supports metal-free cyclization pathways for this compound derivatives?

  • Methodological Answer : Proposed mechanisms involve in situ aldehyde generation from α-hydroxy acids (e.g., using TBHP as an oxidant) followed by condensation with the aniline’s amine group. Intramolecular cyclization forms the quinoxaline core, with DMSO acting as a mild oxidant. Kinetic studies (e.g., monitoring via in situ IR) and isolation of intermediates (e.g., Schiff bases) validate this pathway .

Data Analysis & Optimization

Q. How can researchers leverage computational tools to predict reaction outcomes for novel this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies and substituent effects. For example, N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline derivatives showed optimized cyclization barriers when bulky groups were absent. Pair computational results with experimental screening (e.g., substituent libraries) to prioritize high-yield candidates .

Q. What strategies improve the scalability of this compound-based syntheses?

  • Methodological Answer : Transition from batch to flow chemistry reduces reaction times and improves heat management. For example, continuous flow systems using p-toluenesulfonic acid (p-TSA) as a catalyst achieved 95% yield in scaled-up indol-2-one syntheses. Optimize solvent recycling (e.g., DMSO recovery) and catalyst reuse to minimize costs .

Characterization Challenges

Q. How can low-yield byproducts be identified and minimized in this compound reactions?

  • Methodological Answer : Use HPLC-MS or GC-MS to trace byproducts (e.g., dimerization products or oxidized intermediates). For example, overoxidation of indole rings in the presence of TBHP generates carbonyl byproducts. Adding radical scavengers (e.g., BHT) or reducing oxidant concentrations mitigates this issue .

Safety & Handling

Q. What precautions are critical when handling this compound derivatives in metal-free reactions?

  • Methodological Answer : While specific hazard data for this compound is limited, analogs like 2-(6-Methyl-1H-indol-3-yl)acetic acid require standard aromatic amine precautions: use fume hoods, nitrile gloves, and avoid inhalation. Quench reactive intermediates (e.g., TBHP residues) with NaHSO3 before disposal .

Tables for Key Data

Reaction ConditionYield (%)Key VariablesReference
AcOH (10 mol%), DMSO, 120°C12–93Substituent on aniline ring
p-TSA catalyst, reflux95Flow chemistry scalability
TBHP oxidant, α-hydroxy acid38–76Aldehyde surrogate efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.